(Nitrothio)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

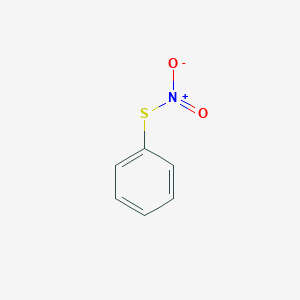

(Nitrothio)benzene is an organic compound characterized by the presence of both nitro and thio functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitrothio)benzene typically involves the nitration of thiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The general reaction can be represented as follows:

C6H5SH+HNO3→C6H4(NO2)SH+H2O

In this reaction, thiobenzene (C_6H_5SH) reacts with nitric acid (HNO_3) to form this compound (C_6H_4(NO_2)SH) and water (H_2O).

Industrial Production Methods

Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Nitrothio)benzene undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst (FeCl_3, AlCl_3) are commonly used.

Major Products Formed

Oxidation: Sulfoxides (C_6H_4(NO_2)SOH) or sulfones (C_6H_4(NO_2)SO_2H).

Reduction: Aminothiobenzene (C_6H_4(NH_2)SH).

Substitution: Halogenated derivatives such as (Nitrothio)chlorobenzene (C_6H_4(NO_2)SHCl).

Scientific Research Applications

(Nitrothio)benzene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Nitrothio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thio group can form covalent bonds with thiol-containing proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Nitrobenzene (C_6H_5NO_2): Lacks the thio group, primarily used in the production of aniline and as a solvent.

Thiobenzene (C_6H_5SH): Lacks the nitro group, used as a building block in organic synthesis.

Aminothiobenzene (C_6H_4(NH_2)SH): Contains an amino group instead of a nitro group, used in the synthesis of pharmaceuticals.

Uniqueness

(Nitrothio)benzene is unique due to the presence of both nitro and thio groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

(Nitrothio)benzene, a compound characterized by the presence of both nitro and thio groups attached to a benzene ring, has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The general structure of this compound can be represented as follows:

This compound features a nitro group (−NO2) and a thiol group (−SH), which contribute to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds, including this compound. The nitro group is known to facilitate redox reactions within microbial cells, leading to cell death. For instance, derivatives of nitro compounds have shown effectiveness against pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrothio-benzene | S. aureus | 20 μM |

| Nitrothio-benzene | P. aeruginosa | 30 μM |

| Nitro-benzamide | H. pylori | 15 μM |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also notable. Nitro-substituted compounds have been investigated for their ability to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation. Inhibition of iNOS can lead to reduced production of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α .

Case Study: Inhibition of iNOS

A study demonstrated that a specific nitro-substituted benzamide derivative exhibited significant anti-inflammatory activity by inhibiting iNOS and other inflammatory mediators. The compound showed promise as a multi-target lead for developing new anti-inflammatory drugs .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Nitro compounds can lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, impairing oxygen transport in the blood. A case report described a patient who developed methemoglobinemia due to nitrobenzene exposure in an occupational setting, highlighting the potential dangers associated with these compounds .

Table 2: Toxicological Effects of Nitro Compounds

| Effect | Description |

|---|---|

| Methemoglobinemia | Impaired oxygen transport due to altered hemoglobin |

| Hemolytic Anemia | Destruction of red blood cells |

| Hepatic and Renal Damage | Liver and kidney dysfunction following exposure |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction within biological systems, leading to the generation of reactive intermediates that exert toxic effects on microbial cells.

- Interaction with Enzymes : The presence of the thiol group may enhance interactions with various enzymes or receptors, modulating their activity.

- Cytotoxicity : The compound may induce oxidative stress in cells, contributing to its antimicrobial and anti-inflammatory effects.

Properties

Molecular Formula |

C6H5NO2S |

|---|---|

Molecular Weight |

155.18 g/mol |

IUPAC Name |

nitrosulfanylbenzene |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |

InChI Key |

WJUVYTUYXVCIBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.